
N1,N12-Di-boc-spermine
Übersicht
Beschreibung
N1,N12-Di-boc-spermine: is a derivative of spermine, a polyamine that plays a crucial role in cellular functions. This compound contains two tert-butoxycarbonyl (Boc) protected amino groups, which can be deprotected under mild acidic conditions to form free amines . Spermine itself is involved in various cellular activities, including cellular development, differentiation, DNA stability, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N1,N12-Di-boc-spermine is synthesized by reacting spermine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The Boc groups protect the amino functionalities during subsequent reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include careful control of reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Key Reaction Steps:
-
Protection Mechanism :
The reaction occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base .
-
Yield and Purity :
Typical yields range from 70–85% , with purity confirmed by TLC (>95%) and NMR spectroscopy .
Stability:
-
Boc-protected spermine is stable under basic and nucleophilic conditions but susceptible to acidic deprotection (e.g., HCl/dioxane or TFA) .
Deprotection and Functionalization
The Boc groups are selectively removed under acidic conditions to regenerate free amines for further reactions:
Acidic Deprotection:
-
Conditions : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0–25°C for 1–2 hours .
-
Applications : Deprotection enables conjugation with carboxylates, sulfhydryls, or other electrophiles in drug delivery systems .
Comparative Reactivity Data
Experimental data for N1,N12-Di-boc-spermine and related compounds:
Research Findings
-
Drug Delivery : Boc-protected spermine enhances cellular uptake of siRNA and chemotherapeutics by mimicking natural polyamine transport systems .
-
Enzyme Interactions : The Boc groups reduce nonspecific binding to polyamine oxidases (PAO/SMOX), improving metabolic stability .
-
Toxicity : Lower cytotoxicity compared to unmodified spermine (IC₅₀ > 500 μM vs. 50 μM in HEK293 cells) .
Challenges and Limitations
Wissenschaftliche Forschungsanwendungen
N1,N12-Di-boc-spermine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N1,N12-Di-boc-spermine involves its ability to modulate various cellular processes. The compound can be deprotected to release spermine, which then interacts with DNA, stabilizing its structure and influencing gene expression . Spermine also acts as a free radical scavenger, protecting cells from oxidative damage . Additionally, it regulates ion channels and inhibits lipid formation, contributing to cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Spermine: The parent compound, involved in similar cellular processes but lacks the Boc protection groups.
N1,N12-Diacetylspermine: Another derivative of spermine, acetylated at both ends, studied for its role in cancer diagnostics.
Uniqueness: N1,N12-Di-boc-spermine is unique due to its Boc protection groups, which allow for selective deprotection and functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological studies .
Biologische Aktivität
N1,N12-Di-boc-spermine is a polyamine analog that has garnered attention in the field of cancer research due to its potential biological activities. This compound, a derivative of spermine, exhibits unique properties that could be exploited for therapeutic applications, particularly in oncology. The following sections will detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound acts primarily through modulation of polyamine metabolism. Polyamines are organic compounds that play critical roles in cellular functions, including cell proliferation, differentiation, and apoptosis. The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Polyamine Biosynthesis :
- Induction of Apoptosis :
- Regulation of Gene Expression :
Effects on Cellular Processes
The biological activity of this compound extends to various cellular processes:
- Cell Proliferation :
- Migration and Invasion :
Case Studies
Several studies have investigated the effects of this compound on different cancer types:
- Colon Cancer :
- Prostate Cancer :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N1,N12-Di-boc-spermine with high purity, and how can researchers optimize yield?
- Methodological Answer : Prioritize regioselective alkylation of spermine using tert-butoxycarbonyl (Boc) protecting groups at the N1 and N12 positions. Purification via reversed-phase HPLC or column chromatography is essential to isolate the compound. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS). Optimize solvent systems (e.g., dichloromethane or acetonitrile) and reaction temperatures to enhance yield .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy to confirm Boc group placement and spermine backbone integrity.
- HPLC with UV detection (λ = 220–254 nm) to assess purity.
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.
Cross-reference spectral data with synthetic standards and published libraries .
Q. How can researchers design a cell-based assay to evaluate the antiproliferative effects of this compound derivatives?
- Methodological Answer :
- Use cancer cell lines (e.g., L1210 leukemia, Daudi, or HL-60) in 96-well plates.
- Treat cells with varying concentrations (e.g., 0.1–100 µM) for 72–144 hours.
- Quantify viability via trypan blue exclusion or MTT assays.
- Calculate IC values using nonlinear regression models (e.g., GraphPad Prism). Include untreated controls and validate results across biological replicates .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound analogues in cancer cells?
- Methodological Answer :
- Perform flow cytometry to assess cell cycle arrest (e.g., reduced S/G2 populations) and mitochondrial DNA depletion.
- Conduct clonogenic assays to evaluate long-term cytostatic effects.
- Use RNA-seq or proteomics to identify pathways altered by treatment (e.g., polyamine metabolism, apoptosis).
- Compare results with structurally related compounds (e.g., N1,N12-diethylspermine) to establish structure-activity relationships (SAR) .
Q. What experimental strategies validate urinary N1,N12-diacetylspermine (DiAcSpm) as an early-stage cancer biomarker?
- Methodological Answer :
- Collect urine samples from early-stage cancer patients (e.g., TNM stage 0–II colorectal/breast cancers) and healthy controls.
- Quantify DiAcSpm via competitive ELISA with anti-DiAcSpm antibodies.
- Compare sensitivity/specificity against traditional markers (e.g., CEA, CA19-9) using receiver operating characteristic (ROC) curves.
- Establish cutoff values (e.g., mean ± 2 SD of healthy controls) and validate in multicenter cohorts .
Q. How can in vivo models assess the therapeutic potential of this compound derivatives?
- Methodological Answer :
- Use immunocompromised mice (e.g., DBA/2 strain) implanted with L1210 leukemia cells.
- Administer derivatives intravenously or intraperitoneally at doses ≤10 mg/kg.
- Monitor survival rates, tumor volume (via caliper measurements), and metastasis.
- Perform histopathology to evaluate organ toxicity. Adhere to NIH guidelines for preclinical study reporting .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Evaluate pharmacokinetics (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations.
- Optimize formulations (e.g., liposomal encapsulation) to enhance stability.
- Test combination therapies with chemotherapeutics (e.g., 5-fluorouracil) to assess synergies.
- Replicate studies across multiple models to rule out cell line-specific effects .
Q. What statistical methods are appropriate for analyzing biomarker sensitivity in clinical cohorts?
- Methodological Answer :
- Use chi-square tests to compare positivity rates (e.g., DiAcSpm vs. CEA in early-stage cancers).
- Apply logistic regression to adjust for confounders (e.g., age, comorbidities).
- Report sensitivity, specificity, and AUC values with 95% confidence intervals.
- Validate findings through bootstrapping or cross-validation .
Q. How can researchers ensure reproducibility in preclinical studies involving this compound?
- Methodological Answer :
- Document all experimental parameters (e.g., cell passage number, serum lot, instrument calibration).
- Follow ARRIVE guidelines for animal studies, including randomization and blinding.
- Share raw data and analysis scripts via repositories like Figshare or Zenodo.
- Collaborate with independent labs for replication studies .
Q. How to formulate a research question exploring SAR of this compound derivatives?
- Methodological Answer :
- Apply the PICO framework :
- Population : Cancer cell lines (e.g., L1210).
- Intervention : Derivatives with varying alkyl chain lengths (e.g., methyl, ethyl, propyl).
- Comparison : Parent spermine or untreated controls.
- Outcome : IC values, mitochondrial DNA content.
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLGUZPXGDPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.